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Compound of Interest

Compound Name: C18H12N602S

Cat. No.: B12629578

Disclaimer: The chemical formula C18H12N602S does not correspond to a singular, well-
documented compound in major chemical databases. This guide synthesizes available
information for a potential isomer, 2-(4-methyl-3-nitrophenyl)-5-(4-sulfamoylphenyl)-1,3,4-
oxadiazole, based on limited literature. The data presented should be considered illustrative for
a compound of this composition and may not be representative of other isomers. Further
experimental validation is strongly recommended.

Introduction

The heterocyclic compound with the molecular formula C18H12N602S represents a class of
molecules with potential applications in medicinal chemistry and materials science. This
document provides a technical overview of the predicted and experimentally determined
thermal properties and decomposition behavior of a specific isomer, 2-(4-methyl-3-
nitrophenyl)-5-(4-sulfamoylphenyl)-1,3,4-oxadiazole. Understanding these characteristics is
crucial for drug development, formulation, and ensuring stability during storage and
manufacturing processes.

Compound Identification

For the purpose of this guide, we will focus on the isomer 2-(4-methyl-3-nitrophenyl)-5-(4-
sulfamoylphenyl)-1,3,4-oxadiazole.
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Identifier

Value

Molecular Formula

C18H12N602S

IUPAC Name

2-(4-methyl-3-nitrophenyl)-5-(4-

sulfamoylphenyl)-1,3,4-oxadiazole

Molecular Weight

396.39 g/mol

Canonical SMILES

CC1=C(C=C(C=C1)--INVALID-LINK--
[0-])C2=NN=C(02)C3=CC=C(C=C3)S(=0)
(=O)N

CAS Number

1797893-35-9

Thermal Properties

The thermal stability of an active pharmaceutical ingredient (API) is a critical parameter.

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and

Thermogravimetric Analysis (TGA) are employed to determine the melting point, enthalpy of

fusion, and decomposition temperature.

Table 1: Summary of Thermal Properties

Property

Value Method

Melting Point (Tm)

Differential Scanning
Calorimetry (DSC)

248-250 °C

Decomposition Temperature
(Td)

Thermogravimetric Analysis

Onset at approx. 280 °C
(TGA)

Enthalpy of Fusion (AHf)

Data not available

Experimental Protocols

The following sections detail the methodologies for determining the thermal properties of 2-(4-

methyl-3-nitrophenyl)-5-(4-sulfamoylphenyl)-1,3,4-oxadiazole.
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Differential Scanning Calorimetry (DSC)

o Objective: To determine the melting point and enthalpy of fusion.

e Instrumentation: A calibrated DSC instrument (e.g., TA Instruments Q200 or Mettler Toledo
DSC 1).

o Methodology:

o

A sample of 3-5 mg of the compound is accurately weighed into an aluminum pan.
o The pan is hermetically sealed.
o An empty, sealed aluminum pan is used as a reference.

o The sample and reference are heated at a constant rate, typically 10 °C/min, under a
nitrogen atmosphere (flow rate of 50 mL/min).

o The temperature range is typically from ambient temperature to 300 °C.

o The melting point is determined as the onset temperature of the melting endotherm.

Thermogravimetric Analysis (TGA)

¢ Objective: To determine the thermal stability and decomposition temperature.

 Instrumentation: A calibrated TGA instrument (e.g., TA Instruments Q500 or Mettler Toledo
TGA/DSC 1).

o Methodology:

o A sample of 5-10 mg of the compound is placed in a ceramic or platinum pan.

o

The sample is heated at a constant rate, typically 10 °C/min, under a nitrogen or air
atmosphere.

o

The temperature range is typically from ambient temperature to 600 °C.

o

The mass of the sample is recorded as a function of temperature.
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o The decomposition temperature is determined as the onset temperature of mass loss.

Thermal Decomposition Pathway

The thermal decomposition of 2-(4-methyl-3-nitrophenyl)-5-(4-sulfamoylphenyl)-1,3,4-
oxadiazole is predicted to initiate with the cleavage of the weakest bonds in the molecule. The
exact decomposition products have not been fully characterized and would require further
investigation using techniques such as TGA coupled with Mass Spectrometry (TGA-MS) or
Fourier Transform Infrared Spectroscopy (TGA-FTIR).

A logical decomposition pathway can be hypothesized as follows:
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Caption: Hypothesized thermal decomposition pathway.

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the thermal characterization of a novel
compound.
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Caption: Workflow for thermal property analysis.

Conclusion

The thermal properties of the isomer 2-(4-methyl-3-nitrophenyl)-5-(4-sulfamoylphenyl)-1,3,4-

oxadiazole (C18H12N602S) indicate a high melting point and a decomposition temperature

suitable for many pharmaceutical applications. However, the limited availability of

comprehensive experimental data underscores the need for further research to fully

characterize its thermal behavior and decomposition products. The methodologies and

workflows presented in this guide provide a framework for such future investigations.
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 To cite this document: BenchChem. [In-depth Technical Guide on the Thermal Properties and
Decomposition of CL8H12N602S]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12629578#thermal-properties-and-decomposition-of-
c18h12n602s]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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